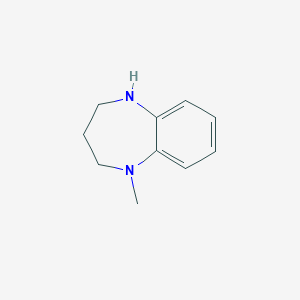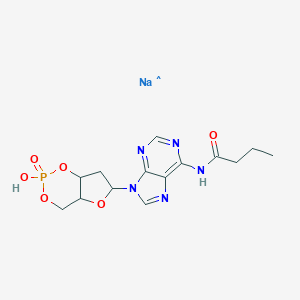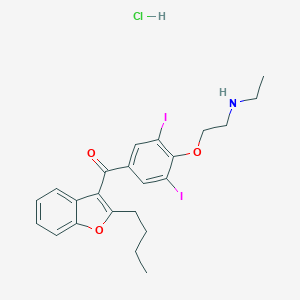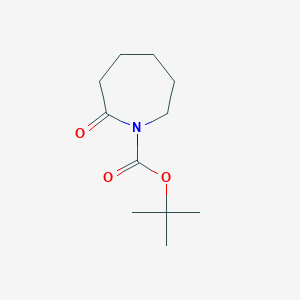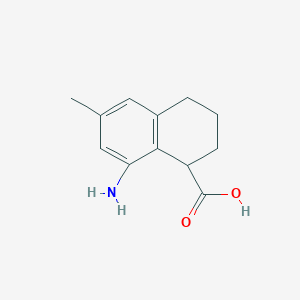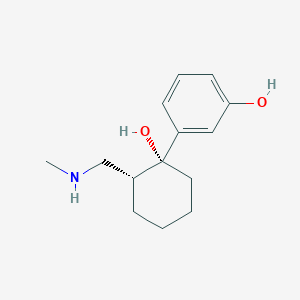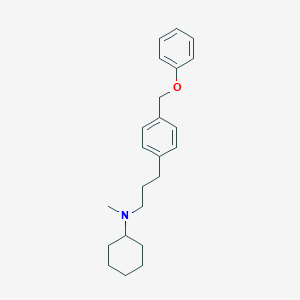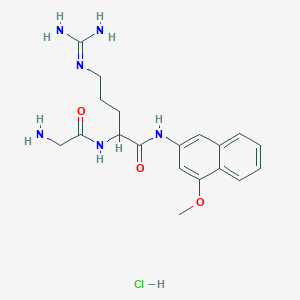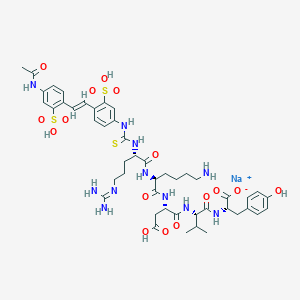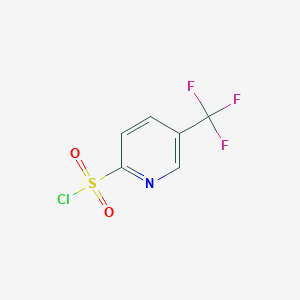
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane. This process results in the formation of 2-(Trifluoromethylsulfonyloxy)pyridine, a compound closely related to the target chemical, showcasing the importance of the trifluoromethylsulfonyl group in synthesizing related compounds (Keumi et al., 1988).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic methods, including IR, UV, NMR, and mass spectrometry. These studies provide detailed insights into the molecular arrangement and electronic properties of the compound, which are crucial for understanding its reactivity and application in synthesis processes (Moosavi‐Zare et al., 2013).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride participates in various chemical reactions, leveraging its sulfonyl chloride group for the synthesis of complex organic molecules. Its reactivity has been utilized in the synthesis of aromatic ketones from carboxylic acids and aromatic hydrocarbons, demonstrating its utility in intermolecular dehydration and acylation reactions (Keumi et al., 1988).
Physical Properties Analysis
The physical properties of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of the trifluoromethyl group significantly influences these properties, affecting the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key aspects of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride's utility in organic synthesis. The sulfonyl chloride group is particularly reactive, making it a versatile reagent for introducing sulfonyl groups into organic molecules, thereby facilitating a wide range of chemical transformations (Keumi et al., 1988).
Aplicaciones Científicas De Investigación
It is useful in the synthesis of pyridine and pyrazine derivatives, with potential applications in heterocyclic systems (Zaleska, 1991).
Sulfonic acid functionalized pyridinium chloride, a related compound, serves as a highly efficient, homogeneous, and reusable catalyst for the synthesis of hexahydroquinolines under solvent-free conditions (Khazaei et al., 2013).
This compound effectively promotes one-pot multi-component condensation reactions for 1,2,4,5-tetrasubstituted imidazoles, yielding high yields and short reaction times (Zare et al., 2015).
It is instrumental in the tandem Knoevenagel-Michael reaction for the synthesis of certain bis-arylmethylene derivatives (Moosavi‐Zare et al., 2013).
The compound is involved in oxidative addition to iridium(III) complexes to produce trifluoromethanesulfinato isomers (Blake & Chung, 1977).
It is used in the synthesis of new push-pull alkenes, β-alkoxyl vinyl trifluoromethyl sulfones, in moderate yields (Shizheng et al., 1998).
N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide, derived from this compound, is a potent inhibitor of secretory phospholipase A2 (Nakayama et al., 2011).
Sulfonamides, similar in structure, are used as terminators of cationic cyclisations to form polycyclic systems (Haskins & Knight, 2002).
Novel 5-styryl-2-sulfonamidochalcone hybrids, related to this compound, show inhibitory effects against enzymes and antioxidant properties, suggesting therapeutic applications (Mphahlele et al., 2021).
A new chromeno[2,3-b]pyridine derivative synthesized using this compound has promising industrial, biological, and medicinal applications (Ryzhkova et al., 2023).
Ruthenium-catalyzed remote sulfonylation of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides, like 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride, is used to create key intermediates in metalacycle reactions (Ramesh & Jeganmohan, 2017).
It aids in the synthesis of antibacterial and surface-active 1,2,4-triazole derivatives (El-Sayed, 2006).
The compound is used in a mild and metal-free one-pot synthesis of 2-sulfonyl quinolines/pyridines from readily available materials (Sun et al., 2015).
Magnesium amides enable transition-metal-free amination of pyridine-2-sulfonyl chloride and related N-heterocycles (Balkenhohl et al., 2017).
Novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives synthesized using this compound have potential in organic synthesis and catalysis (Shen et al., 2014).
It is used in removing S-protecting groups from cysteine and cysteine-peptides for disulfide bond formation (Castell & Tun-kyi, 1979).
Bis(trifluoromethyl)sulfene, synthesized from compounds like 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride, exhibits a C-S double bond in its structure (Hartwig et al., 1990).
It catalyzes the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones (Moosavi‐Zare et al., 2013).
N-(2-cyanophenyl)disulfonamides are synthesized in high yields and confirmed by X-ray diffraction and density functional theory calculations (Mphahlele & Maluleka, 2021).
Direcciones Futuras
The major use of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride will be discovered in the future .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471797 | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
CAS RN |
174485-72-4 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

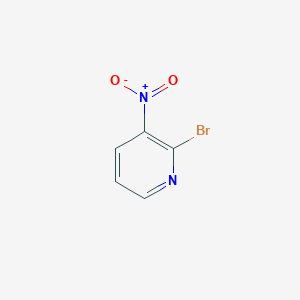
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)
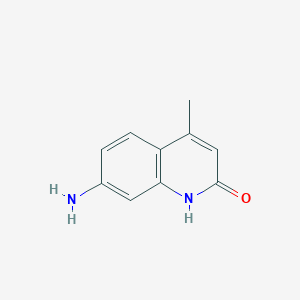
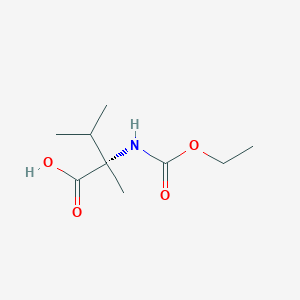
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
